7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-9(14-7-1)8-3-5-11-10-4-6-12-13(8)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSOMOBSVUFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=CC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of 7 Furan 2 Yl Pyrazolo 1,5 a Pyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
In a related compound, 2,5-dimethyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine , the chemical shifts provide a basis for estimating the positions of the signals for the target compound. rsc.org The protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core and the furan (B31954) ring are expected to resonate in the aromatic region of the ¹H NMR spectrum. The H-5 and H-6 protons of the pyrimidine (B1678525) ring, and the H-2 and H-3 protons of the pyrazole (B372694) ring, along with the protons of the furan ring, would exhibit characteristic chemical shifts and coupling constants.
Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazole and pyrimidine rings are sensitive to the substitution pattern. researchgate.net The carbons of the furan ring would also have characteristic chemical shifts.
To provide a more concrete example, the detailed NMR data for ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is presented below. mdpi.com This data illustrates the typical chemical shifts and coupling patterns observed for the pyrazolo[1,5-a]pyrimidine core.
| Parameter | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| H² | 8.50 (s, 1H) | - |
| H⁶ | 7.08 (d, J = 0.9 Hz, 2H) | 110.64 |
| C² | - | 146.43 |
| C³ | - | 100.79 |
| C⁵ | - | 162.29 |
| C⁷ | - | 146.59 |
| C³ᵃ | - | 147.00 |
| 7-CH₃ | 2.69 (d, J = 0.9 Hz, 3H) | 16.53 |
| 5-CH₃ | 2.56 (s, 3H) | 24.50 |
| C⁸=O | - | 161.78 |
| C⁸'H₂ | 4.27 (q, J = 7.1 Hz, 2H) | 59.33 |
| C⁹'H₃ | 1.30 (t, J = 7.1 Hz, 3H) | 14.43 |
| Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine, the molecular ion peak ([M]⁺) would confirm its molecular weight. While specific experimental mass spectral data for the title compound is not available, a predicted fragmentation pattern can be inferred from the analysis of related pyrazolo[1,5-a]pyrimidine structures.
The fragmentation of pyrazolo[1,5-a]pyrimidines typically involves the cleavage of the fused ring system and the loss of substituents. In the case of this compound, initial fragmentation could involve the loss of the furan ring or cleavage of the pyrimidine ring.
For the related compound This compound-2-carboxylic acid , a predicted mass-to-charge ratio for the molecular ion ([M+H]⁺) is 230.05602. uni.lu The fragmentation of this molecule would likely proceed through the loss of the carboxylic acid group, followed by the fragmentation of the heterocyclic core.
| Adduct | m/z (predicted) |
| [M+H]⁺ | 230.05602 |
| [M+Na]⁺ | 252.03796 |
| [M-H]⁻ | 228.04146 |
| [M+NH₄]⁺ | 247.08256 |
| [M+K]⁺ | 268.01190 |
| [M+H-H₂O]⁺ | 212.04600 |
| Predicted m/z values for this compound-2-carboxylic acid uni.lu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic bands for the C-H, C=C, C=N, and C-O-C stretching and bending vibrations of the pyrazolo[1,5-a]pyrimidine core and the furan ring.
While a dedicated spectrum for the title compound is not published, the IR spectrum of a related compound, 3-((4-Fluorophenyl)diazenyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine , shows characteristic bands for the pyrazolo[1,5-a]pyrimidine system. ekb.eg
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch (NH₂) | 3426, 3275 |
| C-H stretch (aromatic) | 3096 |
| C-H stretch (aliphatic) | 2916 |
| C=N stretch | 1626 |
| Characteristic IR absorption bands for 3-((4-Fluorophenyl)diazenyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine ekb.eg |
The furan ring would be expected to show a characteristic C-O-C stretching vibration.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the analysis of the crystal structure of a closely related derivative, 5-(Furan-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one , offers valuable insights into the expected molecular geometry. nih.govacs.org
In the crystal structure of this analog, the pyrazolo[1,5-a]pyrimidine core is essentially planar. The furan ring is likely to be twisted with respect to the plane of the pyrazolo[1,5-a]pyrimidine system due to steric hindrance. The crystal packing would be stabilized by a network of intermolecular interactions, such as C-H···N and π-π stacking interactions. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 11.456 |
| c (Å) | 12.345 |
| β (°) | 109.87 |
| Z | 4 |
| Illustrative Crystallographic Data for a Substituted Pyrazolo[1,5-a]pyrimidine Derivative |
It is important to note that the substituents on this analogue will influence the precise bond lengths and angles, as well as the crystal packing, compared to the unsubstituted this compound.
Spectroscopic Probes for Electronic Properties (Excluding Basic Photophysical Properties)
Advanced spectroscopic techniques can be employed to probe the electronic properties of this compound beyond basic photophysical measurements. Techniques such as ultraviolet photoelectron spectroscopy (UPS) could be used to determine the ionization potential and probe the energies of the molecular orbitals.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can complement experimental studies by providing insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution. For a series of pyrazolo[1,5-a]pyrimidines, DFT calculations have shown that the electronic properties can be tuned by the nature of the substituents. nih.gov The introduction of the electron-rich furan ring at the 7-position is expected to influence the HOMO-LUMO gap and the intramolecular charge transfer characteristics of the molecule.
Computational Chemistry and Theoretical Investigations of 7 Furan 2 Yl Pyrazolo 1,5 a Pyrimidine
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine, these studies would provide insights into its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield important electronic parameters. Research on other 7-substituted pyrazolo[1,5-a]pyrimidines has utilized DFT to analyze their electronic properties, often in the context of their photophysical characteristics. For instance, studies on related compounds have shown that the nature of the substituent at the 7-position can significantly influence the electronic behavior of the entire molecule.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally suggests a more reactive molecule. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map would identify the electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and the electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. This information is particularly useful for understanding non-covalent interactions, such as those involved in biological recognition processes.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.
Prediction of Binding Modes and Affinities
For this compound, molecular docking studies would be necessary to explore its potential as a therapeutic agent. By docking the compound into the active site of a known biological target, researchers could predict its binding orientation and estimate its binding affinity. The binding affinity, often expressed as a docking score or binding free energy, indicates the strength of the interaction. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), which are important targets in cancer therapy. ekb.eg
Analysis of Ligand-Receptor Interactions
Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. Understanding these interactions is crucial for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a lead compound to improve its efficacy and selectivity. For this compound, this analysis would reveal which amino acid residues in a target protein are key for its binding.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations provide critical information on their conformational stability and their dynamic interactions within the binding sites of target proteins, such as cyclin-dependent kinases (CDKs). nih.govnih.gov
Research combining molecular docking with MD simulations has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, including those with substitutions at the 7-position, can be stabilized within the ATP binding cleft of CDK2. nih.gov These simulations reveal that the compounds often adopt a 'flying bat' conformation, which is maintained primarily through hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.gov Specifically, the pyrazolo[1,5-a]pyrimidine core tends to overlap significantly with the adenine (B156593) group of ATP, mimicking the natural ligand to achieve inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for potent biological activity, particularly as kinase inhibitors. nih.govrsc.org
A comprehensive 3D-QSAR study on a series of 111 pyrazolo[1,5-a]pyrimidine compounds as CDK2/cyclin A inhibitors identified several key structural features that influence inhibitory potency. nih.gov The resulting CoMSIA model, which demonstrated high predictive capacity, indicated that steric, hydrophobic, and hydrogen-bond donor fields are critical descriptors for activity. nih.gov The contour maps generated from these models provide a visual guide for designing more potent inhibitors. nih.govrsc.org
Key findings from QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives include:
Substitution at the 7-position: The nature of the substituent at this position is crucial. The presence of an N-aryl substitution, for example, has been shown to be critical for boosting inhibitory activity. nih.gov For this compound, the furan (B31954) ring contributes to the specific electronic and steric profile at this key position.
Substituents at other positions: QSAR models reveal that bulky and hydrophobic groups in certain regions (R2 and R4) are beneficial for activity, while H-bond donor groups can be detrimental at some positions (R1) but favorable at others (R3). nih.gov
A QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors also highlighted the importance of specific structural features for activity. researchgate.net Such models allow for the prediction of activity for newly designed compounds, prioritizing the synthesis of the most promising candidates. researchgate.net
Table 1: Influence of Substituents on Activity of Pyrazolo[1,5-a]pyrimidine Derivatives from QSAR Studies This table is a generalized summary based on findings from multiple QSAR studies on the pyrazolo[1,5-a]pyrimidine scaffold.
| Position/Region | Favorable Features | Unfavorable Features | Source(s) |
|---|---|---|---|
| R1 | Bulky substituents | H-bond donor groups | nih.gov |
| R2 | Hydrophobic contributions | - | nih.gov |
| R3 | Large and hydrophilic groups; close H-bond donors | Distal H-bond donor groups | nih.gov |
| R4 | Bulky and hydrophobic features | - | nih.gov |
| 7-position | N-aryl substitution | - | nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Pre-clinical Focus)
In silico ADME prediction is an essential part of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. johnshopkins.edu For derivatives of this compound, various computational tools are used to predict their ADME profiles. johnshopkins.eduekb.eg
These predictions typically involve calculating a range of physicochemical properties and assessing the compound's potential for drug-likeness based on established rules, such as Lipinski's Rule of Five. Studies on novel pyrazolo[1,5-a]pyrimidine derivatives often include a comprehensive in silico ADME and toxicity prediction. johnshopkins.eduresearchgate.net
For example, a study on newly synthesized fluorinated pyrazolo[1,5-a]pyrimidines included an ADME evaluation for the most potent anticancer compounds. ekb.eg Similarly, research on other derivatives has involved the prediction of physicochemical properties, drug-likeness model scores, and bioactivity scores. johnshopkins.edu These analyses showed that some of the synthesized products possessed acceptable and good results in terms of their predicted pharmacokinetic profiles. johnshopkins.edu
Table 2: Predicted ADME and Physicochemical Properties for Representative Pyrazolo[1,5-a]pyrimidine Derivatives This table presents a sample of typical parameters evaluated in silico for pyrazolo[1,5-a]pyrimidine derivatives. The values are illustrative and based on general findings, not for a specific 7-(Furan-2-yl) derivative unless cited.
| Property | Predicted Outcome/Parameter | Significance | Source(s) |
|---|---|---|---|
| Molecular Weight | Generally < 500 g/mol | Adherence to Lipinski's Rule for oral bioavailability | johnshopkins.eduekb.eg |
| LogP | Typically < 5 | Measures lipophilicity, affects absorption and distribution | johnshopkins.eduekb.eg |
| H-bond Donors | Generally ≤ 5 | Adherence to Lipinski's Rule | johnshopkins.eduekb.eg |
| H-bond Acceptors | Generally ≤ 10 | Adherence to Lipinski's Rule | johnshopkins.eduekb.eg |
| Topological Polar Surface Area (TPSA) | Calculated to predict cell permeability | Influences transport properties and bioavailability | nih.gov |
| Drug-Likeness Model Score | Positive values indicate a higher probability of being drug-like | Overall assessment of suitability as a drug candidate | johnshopkins.edu |
| Bioactivity Scores | Calculated for targets like GPCR ligands, kinase inhibitors, etc. | Predicts potential biological targets | johnshopkins.edu |
These computational predictions are invaluable for prioritizing which derivatives of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. johnshopkins.eduresearchgate.net
Pre Clinical Biological Activity Profiling of 7 Furan 2 Yl Pyrazolo 1,5 a Pyrimidine and Its Derivatives
Enzyme Inhibition Studies (In Vitro)
The mechanism of action for many pyrazolo[1,5-a]pyrimidine (B1248293) derivatives involves the inhibition of specific enzymes that are critical for cellular processes. rsc.org
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common factor in cancers, making them prime targets for therapeutic inhibitors. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several kinases. nih.govrsc.org
A series of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine derivatives, including those with a furan-2-yl group at the 7-position, were synthesized and evaluated for their dual inhibitory potential against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov The design strategy aimed to maintain the core pyrazolopyrimidine scaffold found in established kinase inhibitors like larotrectinib (B560067) and dinaciclib. nih.gov Several of these compounds demonstrated significant inhibitory activity. For instance, compound 6s (ethyl 2-(4-fluoroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) and compound 6t (ethyl 2-(4-chloroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) showed potent inhibition of both CDK2 and TRKA. nih.gov
The B-Raf kinase, a key component of the Raf-MEK-ERK signaling pathway, is another important target, particularly in melanoma. nih.govmdpi.com Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, with structure-activity relationship studies conducted to enhance their biochemical profile. nih.gov The inhibitory effects of pyrazolo[1,5-a]pyrimidines on B-Raf and MEK kinases are particularly relevant in melanoma. rsc.org While specific IC50 values for 7-(furan-2-yl) derivatives against B-Raf and MEK are not detailed in the provided context, the scaffold is recognized for its activity against these targets. rsc.orgnih.gov Similarly, Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 4 (PDE4) are noted as kinases inhibited by the broader class of pyrazolo[1,5-a]pyrimidines. rsc.org
| Compound | Target Kinase | Inhibitory Concentration (IC50) in µM | Reference |
|---|---|---|---|
| 6s (ethyl 2-(4-fluoroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) | CDK2 | 0.08 | nih.gov |
| 6s (ethyl 2-(4-fluoroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) | TRKA | 0.10 | nih.gov |
| 6t (ethyl 2-(4-chloroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) | CDK2 | 0.09 | nih.gov |
| 6t (ethyl 2-(4-chloroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) | TRKA | 0.11 | nih.gov |
The bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the first committed step of peptidoglycan biosynthesis, a pathway essential for the bacterial cell wall. psu.edupatsnap.com As this enzyme is absent in mammals, it serves as an attractive target for developing new antibacterial agents. nih.govresearchgate.net
A pyrazolopyrimidine derivative, identified as RWJ-110192 , was discovered through high-throughput screening as a novel inhibitor of the Escherichia coli MurA enzyme. psu.edu This compound demonstrated potent inhibition with an IC50 value ranging from 0.2 to 0.9 µM when pre-incubated with the enzyme. psu.edu Further studies suggested that RWJ-110192 binds non-covalently to the MurA enzyme at or near the same site as the known inhibitor fosfomycin (B1673569). psu.eduresearchgate.net Unlike fosfomycin, which forms a covalent bond with a cysteine residue (Cys115) in the active site, the interaction of RWJ-110192 is thought to be a tight, but non-covalent association. psu.edunih.gov The inhibitory effect was enhanced by the presence of the enzyme's substrate, UNAG, suggesting a specific interaction mechanism. psu.edu
Beyond the aforementioned kinases and bacterial enzymes, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against other significant enzyme systems.
One such system is the phosphoinositide 3-kinase (PI3K) family. Specifically, derivatives of 7-(morpholin-4-yl) pyrazolo[1,5-a]pyrimidine have been developed as highly potent and selective inhibitors of PI3Kδ. nih.gov This kinase is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases. nih.gov One of the most potent compounds from this series, CPL302253 , exhibited an IC50 of 2.8 nM for PI3Kδ. nih.gov
Additionally, the pyrazolo[1,5-a]pyrimidine scaffold has been investigated for the inhibition of the RET (REarranged during Transfection) receptor tyrosine kinase, an oncogenic driver in certain cancers like lung adenocarcinoma. nih.gov Optimization of this scaffold led to the identification of potent RET kinase inhibitors, such as compound WF-47-JS03 , which demonstrated high selectivity over other kinases like KDR. nih.gov
Cell-Based Assays for Specific Biological Pathways
The enzymatic inhibition observed in vitro often translates to specific effects on cellular processes, which can be measured through cell-based assays.
A primary focus of research on pyrazolo[1,5-a]pyrimidine derivatives has been their potential as anticancer agents. researchgate.net Numerous studies have demonstrated the antiproliferative activity of these compounds against a wide range of human cancer cell lines. nih.govresearchgate.net
A comprehensive study evaluated a series of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine derivatives against the NCI-60 panel of human cancer cell lines. nih.gov The compounds were tested at a concentration of 10 µM, with the results expressed as a percentage of growth inhibition (GI%). nih.gov The furan-2-yl derivatives 6s and 6t showed significant cytotoxic activity against various cancer cell lines, with particularly strong effects noted against the RFX 393 central nervous system cancer cell line. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have also been reported to impair cell survival in the HCT-116 colorectal carcinoma cell line. researchgate.net
| Compound | Cancer Cell Line | Cancer Type | Growth Inhibition (GI50) in µM | Reference |
|---|---|---|---|---|
| 6s (ethyl 2-(4-fluoroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) | RFX 393 | CNS Cancer | 0.09 | nih.gov |
| 6t (ethyl 2-(4-chloroanilino)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) | RFX 393 | CNS Cancer | 0.10 | nih.gov |
The antiproliferative effects of 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. nih.govmdpi.com
Compounds 6s and 6t , which demonstrated potent dual inhibition of CDK2/TRKA and significant cytotoxicity, were further analyzed for their effects on cell cycle progression and apoptosis induction in RFX 393 cancer cells. nih.gov After a 48-hour treatment at their respective GI50 concentrations, both compounds were found to cause a notable arrest of the cell cycle in the G0–G1 phase. nih.gov This disruption of the cell cycle prevents cancer cells from replicating and can ultimately lead to apoptosis. This mechanism, where inhibition of key kinases like CDK2 leads to cell cycle arrest, is a well-established strategy in cancer therapy. nih.gov
Antimicrobial Activity Evaluation (In Vitro)
Derivatives of the this compound scaffold have demonstrated notable antimicrobial capabilities, showing activity against a range of bacteria and fungi, as well as an ability to disrupt bacterial biofilms.
The introduction of a furan-2-yl unit at the C7 position of the pyrazolo[1,5-a]pyrimidine ring, often in combination with an aryl group at C5, has been shown to confer significant antibacterial activity. nih.gov Certain derivatives have exhibited potent efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net
One study highlighted that pyrazolo[1,5-a]pyrimidines featuring a furan-2-yl unit at C7 and a para-substituted aryl group at C5 displayed considerable activity against Staphylococcus aureus. nih.gov Specifically, derivatives with a 4-methyl or 4-methoxyphenyl (B3050149) group at C5 showed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 2.5/5.1 µM and 2.4/4.9 µM, respectively, which surpassed the effectiveness of ciprofloxacin. nih.gov
Crucially, these compounds also demonstrated effective inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov The MIC/MBC values against MRSA strains ATCC:33591 and ATCC:43300 were as high as 4.9/19.7 µM and 2.4/19.7 µM, indicating more effective inhibition than the standard antibiotic linezolid. nih.gov Further research into arylazopyrazolo[1,5-a]pyrimidines confirmed that derivatives with a furan (B31954) moiety at C7 demonstrated remarkably strong antibacterial potential against Streptococcus faecalis and Bacillus pumilus. acs.org
Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives
| Compound | Test Organism | MIC (µM) | MBC (µM) | Reference Drug | Ref. |
|---|---|---|---|---|---|
| 5-(4-methylphenyl)-7-(furan-2-yl) derivative | S. aureus | 2.5 | 5.1 | Ciprofloxacin | nih.gov |
| 5-(4-methoxyphenyl)-7-(furan-2-yl) derivative | S. aureus | 2.4 | 4.9 | Ciprofloxacin | nih.gov |
| 5-(4-methoxyphenyl)-7-(furan-2-yl) derivative | MRSA ATCC:33591 | 4.9 | 19.7 | Linezolid | nih.gov |
| 5-(4-methoxyphenyl)-7-(furan-2-yl) derivative | MRSA ATCC:43300 | 2.4 | 19.7 | Linezolid | nih.gov |
The antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives have been evaluated against various fungal pathogens. nih.govdoaj.org Studies on 6,7-diarylpyrazolo[1,5-a]pyrimidines, which include furan-containing analogues, have shown their potential against several phytopathogenic fungi. amazonaws.comnih.gov
For instance, a series of these compounds were screened for their ability to inhibit the mycelial growth of fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. amazonaws.comnih.gov One derivative, 6,7-diarylpyrazolo[1,5-a]pyrimidine (4j), was particularly effective against A. solani, with an IC50 value of 17.11 μg/mL. amazonaws.comnih.gov Another compound from the same family (4h) inhibited the growth of both Cytospora sp. and F. solani with IC50 values of 27.32 and 21.04 μg/mL, respectively. amazonaws.comnih.gov
Additionally, certain arylazopyrazolo[1,5-a]pyrimidine derivatives containing a furan ring at position 7 showed good activity against Saccharomyces cerevisiae, and one derivative displayed the highest inhibitory efficacy toward Candida albicans. acs.org
Table 2: In Vitro Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Fungal Species | IC50 (µg/mL) | Ref. |
|---|---|---|---|
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4j) | Alternaria solani | 17.11 | amazonaws.comnih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4h) | Cytospora sp. | 27.32 | amazonaws.comnih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4h) | Fusarium solani | 21.04 | amazonaws.comnih.gov |
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. mdpi.com Novel pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit biofilm formation. nih.govnih.gov
Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives possess significant antibiofilm capabilities. nih.govacs.org These compounds were found to have anti-quorum-sensing (anti-QS) activity, which is crucial for disrupting the cell-to-cell communication that bacteria use to coordinate biofilm formation. nih.govnih.gov The inhibition of biofilm formation by S. aureus and S. epidermidis by these derivatives was reported to be superior to that of ciprofloxacin. acs.org This activity suggests that these compounds could play a role in combating chronic and device-associated infections. mdpi.com
Antiviral Activity Screening (In Vitro)
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential as a source of antiviral agents. acs.org While extensive data on the specific 7-(furan-2-yl) derivative is limited, related structures have shown promise. For example, the broader class of pyrazolo[1,5-a]pyrimidines has been reported to possess therapeutic potential against viruses such as Hepatitis C and HIV. acs.org
In a study on related pyrrolo[2,3-d]pyrimidine derivatives, which are also nucleoside analogues, a thioamide derivative was found to be active against human cytomegalovirus (HCMV). nih.gov This compound inhibited HCMV replication at concentrations that were only slightly cytotoxic to host cells. nih.gov This indicates that nitrogen-containing heterocyclic systems fused to a pyrimidine (B1678525) ring are a promising area for the development of new antiviral drugs.
Anti-inflammatory Activity Assessment (In Vitro)
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as nonsteroidal anti-inflammatory agents. nih.govnih.gov Research has focused on understanding how structural modifications affect their anti-inflammatory properties. nih.gov
In vitro tests to elucidate the mechanism of action have included studies on leukocyte functions, such as the production of superoxide (B77818) and the release of myeloperoxidase. nih.gov The effects of these compounds on platelet aggregation induced by various agents have also been examined. nih.gov The anti-inflammatory activity appears to be linked to the capacity of these compounds to inhibit the biosynthesis of leukotrienes and/or prostaglandins (B1171923) with varying selectivity. nih.gov For example, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, a compound related to the furan series, proved to be a powerful pharmacological agent both in vivo and in vitro. nih.gov The anti-inflammatory potential of related scaffolds like pyrazolo[1,5-a]quinazolines has been linked to the inhibition of mitogen-activated protein kinases (MAPKs). unifi.it
Elucidation of Molecular and Cellular Mechanisms of Action (MOA)
The diverse biological activities of this compound and its derivatives are attributable to their interaction with various molecular targets.
Inhibition of Bacterial Enzymes: One key mechanism behind the antibacterial activity of these compounds is the inhibition of MurA, an enzyme essential for the biosynthesis of the bacterial cell wall. acs.org A pyrazolo[1,5-a]pyrimidine derivative demonstrated a strong effect on the MurA enzyme with an IC50 value of 3.27 ± 0.2 µg/mL, which is more potent than the reference drug fosfomycin (IC50 = 9.63 ± 0.58 µg/mL). acs.org Other related pyrimidine compounds have been found to act by binding to the S. aureus guanine (B1146940) riboswitch, which disrupts the transcription of genes essential for GMP synthesis. semanticscholar.org
Inhibition of Human Carbonic Anhydrases: Some pyrazolo[1,5-a]pyrimidine derivatives have shown strong inhibitory action against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.gov The IC50 values for these compounds ranged from 92.34 to 168.84 nM for hCA-I and 73.2 to 161.22 nM for hCA-II, suggesting a potential mechanism for activities beyond antimicrobial effects. nih.gov
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several kinase inhibitors. nih.govresearchgate.net These compounds have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netekb.eg Molecular docking simulations show that these derivatives fit well within the ATP-binding cleft of CDK2. researchgate.net This kinase inhibitory activity is a primary mechanism for the anticancer effects observed with this class of compounds. nih.govekb.eg
Structure Activity Relationship Sar Studies of 7 Furan 2 Yl Pyrazolo 1,5 a Pyrimidine Analogues
Impact of Substituents at Position 7 (Furan and its Modifications) on Biological Activity
The substituent at the C7 position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring is a critical determinant of biological activity. The furan (B31954) ring itself, an aromatic heterocycle, is a key pharmacophore in many biologically active compounds due to its electronic properties and ability to form hydrogen bonds. utripoli.edu.lychemenu.com Studies have shown that even slight alterations to this furan moiety or its replacement with other groups can lead to significant changes in potency and selectivity.
In the context of antibacterial agents, pyrazolo[1,5-a]pyrimidines featuring a furan-2-yl unit at the C7 position have demonstrated significant activity, particularly against S. aureus. researchgate.net Research into dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) revealed the nuanced effects of heterocyclic modifications at this position. For instance, replacing the furan ring in one analogue (IC₅₀ = 0.45 µM on CDK2) with a thiophene (B33073) ring resulted in a new compound with remarkably increased CDK2 inhibition (IC₅₀ = 0.09 µM), while its activity against TRKA decreased. mdpi.com This highlights how different heterocycles at C7 can modulate target selectivity.
Further SAR studies on phosphoinositide 3-kinase δ (PI3Kδ) inhibitors utilized a "morpholine-pyrimidine" relationship, where a morpholine (B109124) group was introduced at the C7 position. nih.gov This substitution proved highly effective, leading to the development of potent and selective PI3Kδ inhibitors. nih.gov Similarly, in the development of aryl hydrocarbon receptor (AHR) antagonists, substitution at the C7 position was a key optimization strategy. rsc.org The strategic placement of various aryl groups at C7 was also explored in the design of second-generation Trk inhibitors. mdpi.com
The following table summarizes the impact of modifications at position 7 on the biological activity of pyrazolo[1,5-a]pyrimidine analogues.
| Position 7 Substituent | Target/Activity | Key Finding | Reference |
| Furan-2-yl | Antibacterial (S. aureus) | Confers significant antibacterial activity. | researchgate.net |
| Thiophene | CDK2/TRKA Inhibition | Increased CDK2 inhibition but decreased TRKA inhibition compared to furan. | mdpi.com |
| Morpholine | PI3Kδ Inhibition | Led to potent and selective inhibitors. | nih.gov |
| Various Aryl Groups | Trk Inhibition | Substitution pattern at C7 is critical for optimizing activity. | mdpi.com |
Effects of Modifications on the Pyrazolo[1,5-a]pyrimidine Core
While the C7 substituent is crucial, modifications to the core pyrazolo[1,5-a]pyrimidine structure itself are equally important for fine-tuning biological activity. The fused bicyclic system provides a rigid framework that can be functionalized at multiple positions, including C2, C3, and C5, to enhance interactions with biological targets. nih.gov
For antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a focused library of analogues was synthesized to explore the impact of core modifications. acs.org This systematic approach allowed for the identification of key structural moieties essential for antitubercular activity. acs.orgnih.gov In the pursuit of FLT3-ITD inhibitors for acute myeloid leukemia (AML), optimization of an initial screening hit involved extensive modifications across the pyrazolo[1,5-a]pyrimidine scaffold. bohrium.com This led to the discovery of derivatives with potent (IC₅₀ values of 0.4 nM) and selective inhibitory activity. bohrium.com
Studies on anticancer agents targeting CDK2 have also demonstrated the importance of core substitutions. ekb.eg For example, isosterically replacing a benzyl (B1604629) group with a para-fluorophenyl group and an isopropyl group with an aryl moiety were key strategies in the rational design of new derivatives. ekb.eg The development of Trk inhibitors has also benefited from core modifications. In one series, the presence of a picolinamide (B142947) amide bond at the C3 position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance activity against TrkA. mdpi.com Further substitution at the C5 position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) further increased this inhibitory potency. mdpi.com
The table below illustrates the effects of modifications on the pyrazolo[1,5-a]pyrimidine core.
| Modification Position | Substituent Type | Target/Activity | Effect on Activity | Reference |
| C3 | Picolinamide | TrkA Inhibition | Significantly enhanced inhibitory activity. | mdpi.com |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | TrkA Inhibition | Further increased potency when combined with C3 modification. | mdpi.com |
| C5 | Aryl group (e.g., 4-Me or 4-OMe phenyl) | Antibacterial (S. aureus) | Enhanced activity when combined with a C7-furan. | researchgate.net |
| C3 | Pyrazole-3-carbonitrile or Triazole | TrkA Inhibition | Crucial for achieving high activity. | mdpi.com |
Pharmacophore Identification and Feature Mapping
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For pyrazolo[1,5-a]pyrimidine analogues, these studies are vital for understanding the key interactions that drive their biological effects.
In the development of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, SAR studies helped to identify the key features of the pharmacophore, leading to substantial improvements in activity. acs.orgnih.gov For SRC kinase inhibitors, analysis indicated that the presence of a tertiary amino group at a specific position on a piperidinyl ring attached to the core was essential for activity. acs.org The removal of the pyrimidine (B1678525) ring from the scaffold resulted in a more than 3000-fold decrease in antiproliferative activity, confirming the critical role of the core heterocycle in the pharmacophore. acs.org
X-ray crystallography has provided significant structural insights for this class of compounds. The structure of a pyrazolo[1,5-a]pyrimidine bound to the TTK kinase enzyme helped guide the optimization of its physicochemical and pharmacokinetic properties. nih.gov Similarly, for Casein Kinase 2 (CK2) inhibitors, crystal structures revealed that the pyrazolo[1,5-a]pyrimidine core forms a crucial hinge interaction with the backbone of a valine residue (V116) in the ATP binding site. biorxiv.org This analysis also highlighted the importance of a carboxylic acid group pointing towards the kinase's back pocket for potency. biorxiv.org
Correlation between Structural Features, Electronic Properties, and Biological Responses
For example, in a series of antibacterial pyrazolo[1,5-a]pyrimidines, attaching electron-donating groups (4-Me or 4-OMe) to an aryl unit at the C5 position, in conjunction with a furan-2-yl unit at C7, resulted in compounds with significant antibacterial activity that exceeded that of the reference drug ciprofloxacin. researchgate.net This suggests that the electronic properties of substituents on the core can synergize with the C7-furan to enhance the biological response.
The substitution of a furan ring with a thiophene ring at C7 in a series of CDK2/TRKA inhibitors altered the electronic landscape of the molecule, leading to a shift in target preference. mdpi.com This demonstrates a direct correlation between a specific structural change, the resulting electronic properties, and the ultimate biological outcome. The presence of the furan ring itself contributes to a molecule's polarity and potential for hydrogen bonding, which can be crucial for target engagement. utripoli.edu.lynih.gov The removal of key structural features, such as the pyrimidine ring in a series of SRC inhibitors, drastically alters the molecule's shape and electronic distribution, leading to a near-complete loss of activity. acs.org
Rational Design Strategies Based on SAR Data
The culmination of SAR studies is the ability to employ rational design strategies to create new molecules with improved potency, selectivity, and drug-like properties. This approach moves beyond random screening to a more directed and efficient method of drug discovery.
One common strategy is scaffold hopping, where a known active core is replaced with a different one that maintains the key pharmacophoric features. This was successfully used to discover pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK inhibitors. nih.gov Another powerful strategy is the optimization of a screening hit. This was demonstrated in the development of FLT3-ITD inhibitors, where an initial compound from a library was systematically modified based on SAR data to yield highly potent and selective inhibitors. bohrium.com
Rational design also involves making specific, targeted modifications to a known scaffold. In the design of CDK2 inhibitors, researchers retained the core pyrazolo[1,5-a]pyrimidine scaffold of a known drug (roscovitine) while isosterically replacing other groups to improve interactions within the target's active site. ekb.eg Similarly, the development of AHR antagonists began with a homology model-based virtual screening to identify initial hits, which were then systematically optimized using SAR data to achieve low nanomolar potency. rsc.org Virtual docking studies, which predict how a molecule might bind to a protein, are also used to generate virtual libraries of new compounds with potentially improved activity, guiding further synthesis and testing. byu.edu
Prospective Research Avenues and Translational Research Potential
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine as a Scaffold for Lead Optimization
In medicinal chemistry, a scaffold refers to the core molecular framework of a compound that is responsible for its fundamental interaction with a biological target. The pyrazolo[1,5-a]pyrimidine (B1248293) system is considered an exemplary scaffold because its structural features can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties—a process known as lead optimization. nih.govnih.gov The ability to introduce a wide array of substituents at various positions on the fused rings allows for the fine-tuning of a compound's characteristics. nih.gov
Structure-activity relationship (SAR) studies are crucial in this process, and the pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to such investigations. nih.gov For instance, research on pyrazolo[1,5-a]pyrimidine-based inhibitors for the Aryl Hydrocarbon Receptor (AHR) demonstrated a clear pathway for lead optimization. An initial hit compound was systematically modified to achieve a significant increase in potency, with the IC₅₀ value improving from 650 nM to 31 nM. rsc.org Similarly, starting with a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead molecule, researchers successfully used structure- and property-based design to develop potent and selective KDM5 histone demethylase inhibitors with improved oral bioavailability. nih.gov
Table 1: Example of Lead Optimization on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Scaffold/Series | Biological Target | Initial Lead Activity (IC₅₀) | Optimized Compound Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Aryl Hydrocarbon Receptor (AHR) | 650 nM | 31 nM | rsc.org |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | KDM5 Demethylase | Lead compound 1 (unspecified IC₅₀) | 0.34 µM (EC₅₀) | nih.gov |
Development of Novel Chemical Probes for Biological Research
Beyond therapeutic applications, the unique photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold make it a promising platform for the development of chemical probes. nih.gov Fluorescent molecules are indispensable tools for visualizing and studying the dynamics of intracellular processes. rsc.org Research has shown that pyrazolo[1,5-a]pyrimidines can serve as a new class of heterocyclic fluorophores. nih.gov
The spectroscopic properties of these compounds can be tuned by altering the substitution patterns on the core ring system. nih.gov Studies have demonstrated that incorporating unsaturated groups at the 5- and 7-positions can induce a red-shift in the fluorescence spectrum, an essential feature for creating long-wavelength dyes suitable for biological imaging. nih.gov The furan-2-yl group is an unsaturated heterocycle, suggesting that this compound and its derivatives could be valuable starting points for designing novel fluorescent probes. The photophysical properties, including absorption and emission behaviors, are significantly improved by placing electron-donating groups at position 7. rsc.org
Furthermore, a chemical probe must not only have suitable optical properties but also high potency and selectivity for its target. In the context of KDM5 inhibitors, lead optimization efforts on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold resulted in a compound that served as a robust chemical probe for studying KDM5 biological functions in vivo. nih.gov This highlights the dual potential of the scaffold in both drug development and fundamental biological research.
Table 2: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine-Based Fluorophores
| Compound | Substitution at Position 7 | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|
| 4g | 4-N,N-dimethylaminophenyl | 20,593 | 0.97 | rsc.org |
| 4e | 4-Methoxyphenyl (B3050149) | 18,485 | 0.89 | rsc.org |
| 4d | Phenyl | 12,780 | 0.62 | rsc.org |
| 4c | 4-Nitrophenyl | 3,320 | 0.01 | rsc.org |
Exploration of New Biological Targets and Disease Areas
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration against a wide array of biological targets, extending its therapeutic potential to numerous disease areas. While kinase inhibition remains a major focus, new targets are continually being identified. nih.govnih.gov
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer. rsc.org The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the design of kinase inhibitors. nih.gov
CDK2 and TRKA: A derivative, 7-(Furan-2-yl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, was specifically synthesized as part of a study to develop dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), both of which are important targets in oncology. mdpi.comnih.gov
PI3Kδ: Derivatives based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core have been developed as highly potent and selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), a key target for inflammatory and autoimmune diseases such as asthma and COPD. nih.gov
Other Kinases: The scaffold has been successfully employed to create inhibitors for a range of other kinases, including CK2, EGFR, B-Raf, MEK, and RET kinase. nih.govrsc.orgbiorxiv.org
Non-Kinase Targets and Novel Disease Areas:
Aryl Hydrocarbon Receptor (AHR): The pyrazolo[1,5-a]pyrimidine framework has been used to develop potent antagonists of AHR, a transcription factor that has emerged as a promising target in cancer immunology. rsc.org
Membrane-Bound Pyrophosphatase (mPPase): In a significant expansion of its utility, the scaffold was explored for inhibitors of mPPase, an essential enzyme in pathogenic protozoan parasites but absent in humans. nih.gov This opens a new avenue for developing anti-parasitic drugs, with one derivative showing inhibition of Plasmodium falciparum (the malaria parasite) growth. nih.gov
Antiviral Activity: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against several viruses, including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola, indicating a broad potential in treating infectious diseases. byu.edu
Table 3: Biological Targets and Disease Areas for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Biological Target | Compound Series/Example | Reported Activity | Potential Disease Area | Reference |
|---|---|---|---|---|
| CDK2 / TRKA | 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidines | IC₅₀ = 0.09 µM (CDK2), 0.45 µM (TRKA) for best compounds | Cancer | mdpi.com |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidines | IC₅₀ = 2.8 nM for CPL302253 | Asthma, COPD | nih.gov |
| Aryl Hydrocarbon Receptor (AHR) | Pyrazolo[1,5-a]pyrimidines | IC₅₀ = 31 nM for compound 7a | Cancer | rsc.org |
| mPPase | Pyrazolo[1,5-a]pyrimidines | Low micromolar inhibition | Malaria, Protozoan Infections | nih.gov |
| Various Viruses | 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | Promising activity | HBV, MERS, Zika, Ebola | byu.edu |
Integration of Synthetic and Computational Methodologies for Future Design
The future design of novel this compound derivatives will benefit greatly from the integration of advanced synthetic methods and powerful computational tools.
Synthetic Methodologies: Efficient synthetic strategies are key to generating diverse libraries of compounds for screening. Modern techniques for synthesizing the pyrazolo[1,5-a]pyrimidine core include cyclization reactions, multi-component reactions, and green chemistry approaches. nih.gov Microwave-assisted synthesis, in particular, has emerged as a valuable tool, offering significantly reduced reaction times, higher yields, and a lower environmental impact. nih.govbyu.edu For example, the synthesis of 7-(Furan-2-yl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile was accomplished through a classical condensation reaction in refluxing acetic acid. nih.gov Advanced methods like palladium-catalyzed cross-coupling reactions further expand the ability to introduce diverse functional groups onto the scaffold. nih.gov
Computational Methodologies: Computational chemistry plays a pivotal role in modern drug discovery. Molecular docking simulations are routinely used to predict and analyze the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of their target proteins, such as CDK2. mdpi.comekb.eg This provides critical insights for rational drug design. For instance, homology modeling and subsequent virtual screening were successfully used to identify the initial pyrazolo[1,5-a]pyrimidine-based AHR antagonists. rsc.org For applications in materials science, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are employed to understand and predict the photophysical properties of new fluorescent probes, guiding the synthesis of molecules with desired optical characteristics. rsc.org
Challenges and Opportunities in the Field of Pyrazolo[1,5-a]pyrimidine Research
Despite the significant promise of the pyrazolo[1,5-a]pyrimidine scaffold, several challenges must be addressed, while numerous opportunities await exploration.
Challenges:
Drug Resistance: A persistent challenge in cancer therapy is the emergence of resistance to targeted agents. rsc.orgmdpi.com This necessitates the design of next-generation inhibitors that can overcome these resistance mechanisms.
Selectivity: Achieving high selectivity for the intended target over other related proteins (e.g., other kinases) is critical to minimizing off-target effects and potential toxicity. rsc.orgbiorxiv.org
Opportunities:
Structural Versatility: The primary strength of the pyrazolo[1,5-a]pyrimidine scaffold is its chemical tractability, which allows for extensive exploration of chemical space to address the challenges of resistance, selectivity, and pharmacokinetics. nih.govnih.gov
Novel Targets and Disease Areas: The identification of new biological targets like mPPase and AHR, and new activities in areas like viral and inflammatory diseases, vastly expands the potential applications of this scaffold beyond its traditional use in oncology. rsc.orgnih.govnih.govbyu.edu
Dual-Target and Multi-Target Inhibitors: The scaffold is well-suited for the development of compounds that can inhibit multiple targets simultaneously, a strategy that is increasingly recognized as effective for treating complex, multifactorial diseases. mdpi.com
Materials Science: The tunable fluorescent properties of pyrazolo[1,5-a]pyrimidines present significant opportunities for their development and application as chemical probes and functional organic materials. nih.govrsc.orgnih.gov
Q & A
Basic Research Question: What are the common synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in 7-(furan-2-yl) derivatives?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions involving 1H-pyrazole-5-amine precursors. A widely used approach involves reacting substituted pyrazole amines with α,β-unsaturated carbonyl compounds (e.g., chalcones) under basic conditions (e.g., KOH in ethanol) to form the fused pyrimidine ring . For 7-(furan-2-yl) derivatives, regioselective functionalization at the C7 position can be achieved by introducing furan-2-yl groups via nucleophilic substitution or Suzuki-Miyaura coupling. Flow chemistry methods have also been optimized for scalable synthesis, such as telescoped Pd-catalyzed aerobic oxidation and reductive amination sequences, which improve yield (up to 87%) and reduce reaction times .
Basic Research Question: How can researchers confirm the regioselectivity of substituents in pyrazolo[1,5-a]pyrimidine derivatives?
Regioselectivity is validated using X-ray crystallography (e.g., monoclinic P21/n space group analysis) to determine atomic positions and dihedral angles between fused rings . NMR spectroscopy (1H and 13C) is critical for identifying substituent environments:
- C3 vs. C7 differentiation : C7 substituents exhibit distinct downfield shifts in 1H NMR due to conjugation with the pyrimidine ring.
- NOESY experiments can resolve spatial proximity of substituents (e.g., furan-2-yl at C7 vs. phenyl at C2) .
For halogenation regioselectivity, hypervalent iodine-mediated protocols enable C3-specific iodination (yields: 83–95%) with minimal byproducts .
Advanced Research Question: What methodologies address contradictory structure-activity relationship (SAR) data in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
Contradictions in SAR often arise from off-target effects or variable substituent electronic profiles. To resolve this:
- Molecular docking (e.g., PDB: 1ATP for CDK2) identifies key interactions; trifluoromethyl groups at C2 enhance hydrophobic binding, while C7 aminoethyl groups improve solubility .
- Comparative bioassays : Test derivatives against isozymes (e.g., Pim-1 vs. Pim-2 kinases) to isolate selectivity. For example, 7-(2-chlorophenylamino) derivatives show 25-fold selectivity for Pim-1 over Pim-2 .
- Metabolic stability studies : Introduce electron-withdrawing groups (e.g., –CF3) at C2 to reduce hepatic clearance .
Advanced Research Question: How can flow chemistry improve the scalability of pyrazolo[1,5-a]pyrimidine synthesis for PI3K inhibitors?
Telescoped flow reactors enable multi-step synthesis (e.g., oxidation followed by reductive amination) with >90% yield and <5% impurity by:
- Continuous Pd-catalyzed aerobic oxidation : Eliminates batch-wise catalyst handling and improves oxygen diffusion .
- In-line purification : Scavenger resins (e.g., QuadraPure™) remove excess reagents without intermediate isolation.
- Parameter optimization : Adjust flow rates (0.1–0.5 mL/min) and temperatures (80–120°C) to balance reaction kinetics and decomposition .
Advanced Research Question: What strategies enable late-stage functionalization at the C3/C7 positions of pyrazolo[1,5-a]pyrimidines?
- C3 Halogenation : Use PhI(OAc)2 with NaX (X = I, Br, Cl) in DMF at 80°C for regioselective halogenation (yields: 79–95%) .
- C7 Amination : Microwave-assisted Buchwald-Hartwig coupling with aryl/alkyl amines (20 min, 150°C) introduces diverse substituents .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at C7 enables bioconjugation (e.g., PET tracer synthesis) .
Basic Research Question: What analytical techniques are critical for characterizing 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question: How do electron-donating/withdrawing groups at C5/C7 positions influence anticancer activity?
- C5 Substituents : Electron-withdrawing groups (e.g., –Cl) enhance DNA intercalation (IC50: 2.7 µM for HEPG2-1 inhibition) .
- C7 Substituents : Bulky groups (e.g., morpholin-4-yl) improve solubility and reduce efflux pump recognition. For example, CPL302415 (PI3Kδ inhibitor) has EC50 = 12 nM .
- Contradictory cases : 7-Benzamido derivatives show reduced activity due to steric hindrance, despite strong electron donation .
Advanced Research Question: What in vivo validation approaches exist for pyrazolo[1,5-a]pyrimidine-based PET tracers?
- Radiolabeling : 18F incorporation via nucleophilic substitution (25% radiochemical yield, decay-uncorrected) using K[18F]/K222 in DMF .
- Biodistribution studies : Monitor tumor uptake in S180-bearing mice; optimal tracers show tumor-to-muscle ratios >5:1 at 60 min post-injection .
- Metabolic stability : LC-MS analysis of plasma metabolites identifies hydrolytically stable derivatives (e.g., 3-cyano substituents reduce hepatic clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
